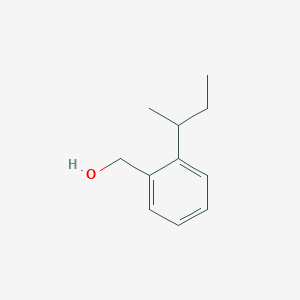

(2-Butan-2-ylphenyl)methanol

説明

Structure

3D Structure

特性

IUPAC Name |

(2-butan-2-ylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-9(2)11-7-5-4-6-10(11)8-12/h4-7,9,12H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHVVQCVGUIASS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Synthetic Profiling of (2-Butan-2-ylphenyl)methanol: A Technical Guide for Advanced Drug Development

Executive Summary

(2-Butan-2-ylphenyl)methanol (CAS: 1823369-03-4), commonly referred to as 2-sec-butylbenzyl alcohol, is a highly specialized ortho-substituted aromatic building block. The presence of a bulky sec-butyl group adjacent to the benzylic alcohol introduces profound steric and electronic effects. This whitepaper provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and its strategic utility in the design of conformationally restricted active pharmaceutical ingredients (APIs).

Molecular Architecture and Steric Dynamics

The chemical behavior of (2-Butan-2-ylphenyl)methanol is dictated by the extreme steric hindrance at the ortho position. The sec-butyl group possesses a high A-value (conformational free energy), which severely restricts the free rotation of the adjacent C-C benzylic bond.

In drug design, this restricted rotation is weaponized to create conformational locking . By pre-organizing the molecule into a specific geometry, the entropic penalty typically paid upon target binding (e.g., within a kinase or GPCR pocket) is minimized, thereby enhancing binding affinity. Furthermore, the steric bulk acts as a physical shield. Biocatalysis studies have demonstrated that while meta- and para-substituted benzyl alcohols are rapidly oxidized by alcohol dehydrogenases (ADHs), ortho-substituted derivatives exhibit near-total resistance to enzymatic oxidation, conferring exceptional metabolic stability .

Pharmacological impact of ortho-sec-butyl steric shielding in API design.

Physicochemical Profiling

Understanding the baseline physical properties of this compound is critical for predicting its behavior in biphasic reaction systems and chromatographic purification. Quantitative data is summarized below:

| Property | Value |

| Chemical Name | (2-Butan-2-ylphenyl)methanol |

| IUPAC Name | [2-(butan-2-yl)phenyl]methanol |

| CAS Registry Number | 1823369-03-4 |

| Molecular Formula | C₁₁H₁₆O |

| Molecular Weight | 164.24 g/mol |

| Topological Polar Surface Area (TPSA) | 20.2 Ų |

| Estimated LogP | ~3.2 (Highly lipophilic) |

| Physical State (Standard Conditions) | Colorless to pale yellow viscous oil |

Synthetic Methodologies: Chemoselective Reduction

The most reliable route to (2-Butan-2-ylphenyl)methanol is the chemoselective reduction of 2-sec-butylbenzaldehyde.

Protocol A: NaBH₄-Mediated Reduction

Causality & Mechanism: Sodium borohydride (NaBH₄) is selected over Lithium Aluminum Hydride (LiAlH₄) due to its milder reactivity profile, which prevents over-reduction and tolerates ambient moisture. Methanol is strictly chosen as the solvent; it acts not merely as a diluent, but as an electrophilic activator. The protic solvent hydrogen-bonds to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating hydride transfer .

Step-by-Step Procedure:

-

Preparation: Dissolve 2-sec-butylbenzaldehyde (1.0 eq) in anhydrous methanol (0.2 M concentration) in a round-bottom flask under an inert argon atmosphere.

-

Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Low temperatures mitigate the exothermic release of hydrogen gas and prevent solvent transesterification.

-

Hydride Addition: Add NaBH₄ (1.2 eq) portion-wise over 15 minutes.

-

Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Quenching: Quench the reaction slowly with saturated aqueous NH₄Cl. Causality: A mild acidic quench is mandatory. Strong acids (like HCl) would protonate the resulting benzylic alcohol, leading to rapid dehydration or etherification driven by the highly stabilized, sterically protected ortho-alkyl benzylic carbocation.

-

Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using an 8:2 Hexanes:Ethyl Acetate eluent. The disappearance of the UV-active aldehyde spot (higher Rf ) and the appearance of the alcohol spot (lower Rf , stains deep blue with phosphomolybdic acid) indicates completion. Post-workup, ¹H-NMR validation is confirmed by the disappearance of the aldehydic proton (~10.0 ppm) and the emergence of a benzylic -CH₂- singlet (~4.7 ppm).

Reactivity Profile and Downstream Functionalization

To utilize (2-Butan-2-ylphenyl)methanol as an alkylating agent in API synthesis, the hydroxyl group must be converted into a superior leaving group (e.g., a halide).

Protocol B: The Appel Reaction (Benzylic Bromination)

Causality & Mechanism: Converting the alcohol to 1-(bromomethyl)-2-(butan-2-yl)benzene requires precision. Standard reagents like PBr₃ or aqueous HBr are strictly avoided. The ortho-sec-butyl group creates extreme steric crowding. Under strongly acidic conditions (HBr), the intermediate benzylic carbocation is prone to undergoing a hydride shift from the sec-butyl group or an intramolecular Friedel-Crafts cyclization. The Appel reaction (using CBr₄ and PPh₃) is selected because it proceeds via a tight oxyphosphonium ion pair and a strictly S_N2 mechanism, completely bypassing carbocation intermediates and preserving the structural integrity of the sec-butyl group .

Step-by-Step Procedure:

-

Preparation: Dissolve (2-Butan-2-ylphenyl)methanol (1.0 eq) and Carbon Tetrabromide (CBr₄, 1.2 eq) in anhydrous Dichloromethane (DCM) at 0 °C.

-

Activation: Add Triphenylphosphine (PPh₃, 1.25 eq) in small portions. Causality: PPh₃ attacks CBr₄ to generate the electrophilic bromophosphonium species, which subsequently activates the benzylic alcohol.

-

Propagation: Stir at 0 °C for 1 hour, then warm to room temperature for an additional 2 hours.

-

Purification: Concentrate the mixture and precipitate the triphenylphosphine oxide (Ph₃P=O) byproduct by adding cold diethyl ether. Filter the solid and purify the filtrate via silica gel flash chromatography (100% Hexanes).

Self-Validation System: Monitor via TLC (100% Hexanes). The highly non-polar benzyl bromide will migrate significantly faster than the starting alcohol. Post-reaction, ¹H-NMR validation is confirmed by the downfield shift of the benzylic protons from ~4.7 ppm (alcohol) to ~4.5 ppm (bromide), alongside the complete absence of the broad -OH peak.

Synthetic pathways and key functionalizations of (2-Butan-2-ylphenyl)methanol.

References

Application Notes and Protocols: (2-Butan-2-ylphenyl)methanol as a Versatile Ligand Precursor

Introduction

In the landscape of homogeneous catalysis, the design and synthesis of effective ligands are paramount to controlling the activity, selectivity, and stability of metal catalysts. The electronic and steric properties of a ligand framework can be meticulously tuned to achieve desired catalytic outcomes. This guide focuses on (2-Butan-2-ylphenyl)methanol, a precursor to a class of bulky ligands. The ortho sec-butyl group provides significant steric hindrance around the metal center, a feature that can promote reductive elimination, prevent catalyst deactivation pathways such as dimer formation, and influence regioselectivity in catalytic transformations.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the synthesis of the (2-Butan-2-ylphenyl)methanol precursor, its conversion into valuable phosphine and N-heterocyclic carbene (NHC) ligands, and the subsequent application of their metal complexes in catalysis. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

PART 1: Synthesis of the Ligand Precursor: (2-Butan-2-ylphenyl)methanol

The strategic placement of a bulky sec-butyl group ortho to the benzylic alcohol functionality is the cornerstone of this ligand system. This section details a reliable two-step synthesis commencing from the corresponding benzaldehyde.

Synthesis of (2-sec-Butylphenyl)methanol via Grignard Reaction

The introduction of the hydroxymethyl group is efficiently achieved through the nucleophilic addition of a Grignard reagent to an aldehyde. In this protocol, we will assume the availability of 2-sec-butylbenzaldehyde and use methylmagnesium bromide to form the secondary alcohol, which is then reduced to the primary alcohol. A more direct route is the reaction of 2-sec-butylphenylmagnesium bromide with formaldehyde. However, the following protocol using a readily available Grignard reagent and a plausible starting aldehyde provides a robust and illustrative example of C-C bond formation. For this guide, we will detail the synthesis of a related, structurally similar alcohol, (2-methylphenyl)(phenyl)methanol, for which detailed protocols are available, to illustrate the Grignard methodology.[1] This protocol is directly adaptable for the synthesis of (2-Butan-2-ylphenyl)methanol from 2-sec-butylbenzaldehyde and an appropriate Grignard reagent.

Causality and Experimental Design:

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[2] The reaction of an organomagnesium halide with an aldehyde or ketone yields an alcohol upon acidic workup.[3] Anhydrous conditions are critical as Grignard reagents are highly basic and will react with water, protonating the organometallic species and quenching the reaction.[2] Diethyl ether is a common solvent as it is anhydrous, relatively inert, and helps to stabilize the Grignard reagent through coordination. The workup with saturated aqueous ammonium chloride is a mild method to quench the reaction and dissolve the magnesium salts without using strong acid, which could promote side reactions.[1]

Experimental Protocol: Synthesis of (2-Methylphenyl)(phenyl)methanol (Model Reaction)

Materials:

-

Magnesium turnings (1.2 g, 50 mmol)

-

Anhydrous diethyl ether (50 mL)

-

Bromobenzene (5.2 mL, 50 mmol)

-

2-Methylbenzaldehyde (5.9 mL, 50 mmol)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

-

Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel. All glassware must be oven-dried to remove any traces of water.

-

Grignard Reagent Formation: Place the magnesium turnings in the flask. Prepare a solution of bromobenzene in 20 mL of anhydrous diethyl ether in the dropping funnel.

-

Initiation: Add a small portion (~2 mL) of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If not, gently warm the flask with a heat gun.[1]

-

Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Aldehyde Addition: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 2-methylbenzaldehyde in 20 mL of anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[1]

-

Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Workup: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of saturated aqueous ammonium chloride solution.[1]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude (2-methylphenyl)(phenyl)methanol by column chromatography on silica gel or by recrystallization.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| Bromobenzene | C₆H₅Br | 157.01 | 1.495 | 156 |

| Magnesium | Mg | 24.31 | 1.74 | 1090 (boiling) |

| 2-Methylbenzaldehyde | C₈H₈O | 120.15 | 1.037 | 199 |

| (2-Methylphenyl)(phenyl)methanol | C₁₄H₁₄O | 198.26 | ~1.01 | 323 |

Conversion to (2-Butan-2-ylphenyl)methyl Chloride

The benzylic alcohol is readily converted to the corresponding chloride, a versatile electrophile for subsequent ligand synthesis. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation, as the byproducts (SO₂ and HCl) are gases, which simplifies purification.[4]

Causality and Experimental Design:

The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an SNi (internal nucleophilic substitution) reaction to give the benzyl chloride. The use of a small amount of N,N-dimethylformamide (DMF) can catalyze the reaction.[5] The reaction is typically performed in an inert solvent like dichloromethane (CH₂Cl₂) at room temperature.

Experimental Protocol:

Materials:

-

(2-Butan-2-ylphenyl)methanol (10 mmol)

-

Thionyl chloride (SOCl₂) (1.3 mL, 12 mmol)

-

Anhydrous dichloromethane (CH₂Cl₂) (20 mL)

-

N,N-dimethylformamide (DMF) (catalytic amount, ~20 µL)

Procedure:

-

To a stirring solution of (2-Butan-2-ylphenyl)methanol and DMF in CH₂Cl₂ at 0 °C, add thionyl chloride dropwise.[5]

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by slowly adding it to ice-cold saturated sodium bicarbonate solution.

-

Extract the product with CH₂Cl₂ (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford (2-Butan-2-ylphenyl)methyl chloride, which can often be used in the next step without further purification.

Caption: Synthesis and activation of the ligand precursor.

PART 2: Synthesis of Ligands

With the activated precursor, (2-Butan-2-ylphenyl)methyl chloride, in hand, we can proceed to synthesize various classes of ligands. Here, we detail the preparation of a bulky phosphine and an N-heterocyclic carbene (NHC) precursor.

Synthesis of a Bulky Monophosphine Ligand

Tertiary phosphines are a cornerstone of catalysis. The reaction of the benzyl chloride with a metal phosphide is a standard method for their synthesis.[6][7]

Causality and Experimental Design:

Lithium diphenylphosphide (LiPPh₂) is a potent nucleophile that readily displaces the chloride from the benzylic position. It is typically generated in situ from chlorodiphenylphosphine and a reducing agent like lithium metal, or from diphenylphosphine and a strong base like n-butyllithium. The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as phosphines and their precursors can be air-sensitive.

Experimental Protocol:

Materials:

-

(2-Butan-2-ylphenyl)methyl chloride (10 mmol)

-

Diphenylphosphine (1.7 mL, 10 mmol)

-

n-Butyllithium (n-BuLi) (4.0 mL of 2.5 M solution in hexanes, 10 mmol)

-

Anhydrous tetrahydrofuran (THF) (50 mL)

Procedure:

-

Apparatus Setup: Use standard Schlenk techniques under an argon atmosphere.

-

Phosphide Formation: To a solution of diphenylphosphine in THF at -78 °C, add n-BuLi dropwise. A color change (typically to orange/red) indicates the formation of the lithium diphenylphosphide.

-

Reaction: Stir the solution at -78 °C for 30 minutes, then add a solution of (2-Butan-2-ylphenyl)methyl chloride in THF dropwise.

-

Warming: Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of degassed water.

-

Extraction: Extract the product into diethyl ether or toluene.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under vacuum.

-

Purification: The resulting phosphine can be purified by crystallization or column chromatography on silica gel (under nitrogen).

Synthesis of an N-Heterocyclic Carbene (NHC) Precursor

NHC ligands have become indispensable in modern catalysis due to their strong σ-donating properties and steric tuneability.[8] The ligand precursor is typically an imidazolium or benzimidazolium salt, formed by the N-alkylation of the corresponding heterocycle.[9][10][11]

Causality and Experimental Design:

The reaction is a straightforward nucleophilic substitution where the nitrogen of imidazole attacks the benzylic carbon of (2-Butan-2-ylphenyl)methyl chloride.[12] The resulting imidazolium salt is the direct precursor to the NHC ligand. The reaction is often carried out in a polar aprotic solvent like acetonitrile or DMF to facilitate the salt formation.

Experimental Protocol:

Materials:

-

(2-Butan-2-ylphenyl)methyl chloride (10 mmol)

-

Imidazole (0.68 g, 10 mmol)

-

Acetonitrile (20 mL)

Procedure:

-

Dissolve imidazole and (2-Butan-2-ylphenyl)methyl chloride in acetonitrile in a round-bottom flask.[13]

-

Heat the mixture to reflux (around 80 °C) and stir for 24 hours.[13]

-

As the reaction progresses, the imidazolium salt will often precipitate from the solution.

-

Cool the mixture to room temperature.

-

Collect the solid product by filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the pure imidazolium chloride salt.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. Convert the followingBenzyl alcohol to benzyl chloride | Filo [askfilo.com]

- 5. rsc.org [rsc.org]

- 6. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]

- 7. pcliv.ac.uk [pcliv.ac.uk]

- 8. research.tue.nl [research.tue.nl]

- 9. revistas.usp.br [revistas.usp.br]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities [frontiersin.org]

Application Note: Selective Oxidation of (2-Butan-2-ylphenyl)methanol to 2-sec-Butylbenzaldehyde

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science.[1] The target molecule, 2-sec-butylbenzaldehyde, is a valuable synthetic intermediate whose preparation from (2-butan-2-ylphenyl)methanol presents a distinct challenge. The primary benzylic alcohol must be oxidized with high selectivity, preventing over-oxidation to the corresponding carboxylic acid, which is a common side reaction.[2][3] Furthermore, the sterically demanding ortho-sec-butyl group can significantly influence reagent accessibility and reaction kinetics, necessitating the careful selection of a mild and efficient oxidation protocol.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective oxidation of this substrate. We will compare leading methodologies, provide detailed, field-tested protocols for the most suitable methods, and offer insights into reaction mechanisms and troubleshooting to ensure reliable and reproducible results.

Strategic Selection of an Oxidation Protocol

Choosing an appropriate oxidant is the most critical decision for this transformation. The ideal reagent must be mild enough to prevent over-oxidation yet reactive enough to overcome the potential steric hindrance from the ortho-substituent. While classic reagents like chromium-based oxidants (e.g., PCC) are effective, their high toxicity limits their use in modern drug development settings.[5] We will focus on three superior, widely adopted methods: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and TEMPO-catalyzed oxidation.

Comparative Analysis of Recommended Oxidants

The following table summarizes the key operational parameters and characteristics of the three recommended protocols to aid in selecting the optimal method for your specific laboratory context and project goals.

| Parameter | Dess-Martin Periodinane (DMP) | Swern Oxidation | (TEMPO)/NaOCl (Anelli-type) |

| Reaction Temperature | Room Temperature (20-25 °C) | Cryogenic (-78 °C) | 0-15 °C |

| Typical Reaction Time | 0.5 - 4 hours | 1 - 2 hours | 0.5 - 3 hours |

| Key Reagents | Dess-Martin Periodinane | DMSO, Oxalyl Chloride, Triethylamine | TEMPO, NaOCl (Bleach), NaHCO₃, KBr |

| Advantages | Mild, neutral pH, simple workup, high yields, room temperature operation.[6][7] | Exceptionally mild, broad functional group tolerance, high yields.[1][8][9] | Catalytic, uses inexpensive bleach, "greener" option, mild conditions.[5][10] |

| Disadvantages | Reagent is expensive and potentially explosive under heat/shock.[5][11] | Requires cryogenic temperatures; volatile, malodorous byproduct (DMS).[8] | Biphasic reaction; over-oxidation to carboxylic acid can be an issue.[5] |

| Suitability for Substrate | Excellent: Effective for sterically hindered alcohols and operates at convenient temperatures. | Excellent: The small size of the active species is ideal for hindered substrates. | Good: Generally effective, but may require optimization to prevent over-oxidation. |

Recommended Protocols & Methodologies

Based on the comparative analysis, the Dess-Martin Periodinane and Swern oxidations are presented as the primary recommended protocols due to their high reliability and effectiveness with sterically hindered substrates.

Protocol A: Dess-Martin Periodinane (DMP) Oxidation

This method is often the first choice due to its operational simplicity and mild, room-temperature conditions.[6]

Reagents & Equipment:

-

(2-Butan-2-ylphenyl)methanol

-

Dess-Martin Periodinane (DMP), 15 wt% solution in CH₂Cl₂ or solid

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

Experimental Workflow Diagram

Caption: General workflow for DMP oxidation.

Step-by-Step Procedure:

-

Dissolve (2-butan-2-ylphenyl)methanol (1.0 eq.) in anhydrous dichloromethane (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

-

To the stirred solution, add Dess-Martin Periodinane (1.2 eq.) portion-wise at room temperature.[7]

-

Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the mixture with an equal volume of diethyl ether.

-

Quench the reaction by slowly adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the layers become clear (approx. 15-20 minutes).[12]

-

Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield pure 2-sec-butylbenzaldehyde.

Safety Considerations:

-

Dess-Martin Periodinane is sensitive to moisture and can be explosive upon impact or heating.[11] Handle with care.

-

Perform the reaction in a well-ventilated fume hood.

Protocol B: Swern Oxidation

This protocol is renowned for its extremely mild conditions, which reliably prevent over-oxidation, making it ideal for sensitive substrates.[1][9]

Reagents & Equipment:

-

(2-Butan-2-ylphenyl)methanol

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Oxalyl chloride, 2M solution in CH₂Cl₂

-

Triethylamine (Et₃N), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Dry ice/acetone bath, thermometer, addition funnels, nitrogen manifold

Step-by-Step Procedure:

-

Set up a three-necked flask equipped with a thermometer and two addition funnels under a nitrogen atmosphere.

-

Add anhydrous dichloromethane to the flask and cool to -78 °C using a dry ice/acetone bath.

-

Add anhydrous DMSO (2.5 eq.) via syringe.

-

Slowly add oxalyl chloride (1.5 eq.) dropwise via an addition funnel, maintaining the internal temperature below -65 °C. Stir for 15 minutes.[1]

-

Add a solution of (2-butan-2-ylphenyl)methanol (1.0 eq.) in a small amount of dichloromethane dropwise, again keeping the temperature below -65 °C. Stir for 30-45 minutes.

-

Add anhydrous triethylamine (5.0 eq.) dropwise. A thick white precipitate will form.[1]

-

After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

-

Quench the reaction by adding water. Separate the layers and extract the aqueous phase with dichloromethane.

-

Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product via flash column chromatography.

Safety Considerations:

-

Oxalyl chloride is toxic and corrosive. The reaction generates carbon monoxide, a toxic gas. This entire procedure must be performed in a certified fume hood. [8]

-

The byproduct, dimethyl sulfide (DMS), has an extremely unpleasant and pervasive odor.[8] All glassware should be quenched with bleach solution after use to oxidize DMS to odorless DMSO.[8]

Mechanistic Insights & Process Visualization

Understanding the reaction mechanism provides insight into the specific conditions required. The Swern oxidation proceeds through an activated DMSO species.

Mechanism of the Swern Oxidation

The reaction begins with the activation of DMSO with oxalyl chloride at low temperature to form the electrophilic chloro(dimethyl)sulfonium chloride, which then reacts with the alcohol.[8][9] A hindered base, triethylamine, then deprotonates the intermediate, leading to a five-membered ring transition state that collapses to form the aldehyde, dimethyl sulfide, and triethylammonium chloride.[8]

Caption: Simplified mechanism of the Swern Oxidation.

Protocol Validation & Troubleshooting

Ensuring the success of the synthesis requires careful monitoring and the ability to address common issues.

Reaction Monitoring:

-

TLC Analysis: The most straightforward method for monitoring. Use a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The aldehyde product will have a higher Rf value than the starting alcohol. Stain with a permanganate (KMnO₄) dip, which will stain the alcohol but not the aldehyde.

Troubleshooting Guide:

| Observation (via TLC) | Potential Cause | Suggested Action |

| Reaction stalls; significant starting material remains. | 1. Insufficient oxidant. 2. Reagents (especially DMP or CH₂Cl₂) were not anhydrous. 3. (Swern) Reaction temperature rose prematurely. | 1. Add a small additional portion (0.1-0.2 eq.) of oxidant. 2. Ensure all reagents and solvents are properly dried for future runs. 3. Maintain strict temperature control during Swern additions. |

| Appearance of a new spot at the baseline. | Over-oxidation to the carboxylic acid. | 1. Stop the reaction immediately. 2. In future runs, reduce reaction time or temperature. 3. For DMP, consider adding a mild buffer like pyridine (2 eq.). |

| Multiple side-product spots appear. | (Swern) Pummerer rearrangement due to warming before base addition. | Ensure triethylamine is added at -78 °C before allowing the reaction to warm. |

Conclusion

The selective oxidation of (2-butan-2-ylphenyl)methanol to 2-sec-butylbenzaldehyde can be achieved with high fidelity using modern, mild oxidation protocols. For operational simplicity and room temperature convenience, the Dess-Martin Periodinane (DMP) oxidation is highly recommended. For substrates that are particularly sensitive to acid or require the absolute mildest conditions, the Swern oxidation offers an excellent, albeit more technically demanding, alternative. By following the detailed protocols and troubleshooting advice provided in this note, researchers can confidently and reproducibly synthesize this valuable aldehyde intermediate.

References

- Dirk-Henning, R., et al. (2019). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. European Journal of Organic Chemistry.

- He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88, 4765-4769.

- Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO-catalyzed aerobic oxidation of primary alcohols to aldehydes with ambient air.

- Handy, S. T., & Yalan, O. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Scientific Reports.

- Dess, D. B., & Martin, J. C. (n.d.). Dess-Martin periodinane. Organic Syntheses.

- The TEMPO/Copper Catalyzed Oxidation of Primary Alcohols to Aldehydes Using Oxygen as Stoichiometric Oxidant. (n.d.).

- TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. (n.d.). Organic Chemistry Portal.

- Sadeghzadeh, M. (2020). Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. MDPI.

- Song, J., et al. (2013). Cu-NHC-TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes. The Journal of Organic Chemistry.

- Wang, C., et al. (2021). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO under ball milling. Beilstein Journal of Organic Chemistry.

- Wang, C., et al. (2021). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO3 under ball milling.

- Swern Oxidation. (n.d.).

- Dess-Martin Oxid

- Frings, M., et al. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry.

- Swern oxid

- A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs.

- Frings, M., et al. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry.

- Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). (n.d.). Organic Synthesis.

- Swern Oxid

- Dess–Martin periodinane (DMP)

- Swern Oxid

- 14 (4/20/2014 – 5/2/2015) (1) synthesis of dess-martin-periodinane. (n.d.). University of Rochester.

- Gkerdanix, G. C., et al. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry.

- Girija, R., & Aruna, S. (2011). Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. Asian Journal of Chemistry, 23(4), 1520-1522.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. BJOC - Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes [beilstein-journals.org]

- 4. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]

- 5. d-nb.info [d-nb.info]

- 6. Dess-Martin Oxidation [organic-chemistry.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Swern oxidation - Wikipedia [en.wikipedia.org]

- 9. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 10. organic-chemistry.org [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. ekwan.github.io [ekwan.github.io]

Technical Support Center: (2-Butan-2-ylphenyl)methanol Extraction & Purification

Welcome to the Advanced Troubleshooting Guide for the extraction and purification of (2-Butan-2-ylphenyl)methanol (also known as 2-sec-butylbenzyl alcohol).

Synthesizing ortho-substituted benzyl alcohols presents unique thermodynamic and kinetic challenges. The bulky sec-butyl group at the 2-position creates significant steric hindrance around the benzylic carbon, which frequently leads to stalled reductions, stubborn emulsions during workup, and specific side-reactions. This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions to isolate high-purity product.

Part 1: Diagnostic FAQ – Identifying and Resolving Impurities

Q1: My GC-MS shows a significant peak for 2-(sec-butyl)benzoic acid or 2-(sec-butyl)benzaldehyde. Why didn't the reduction go to completion? The Causality: The ortho-sec-butyl group exerts severe steric bulk, crowding the transition state during hydride transfer (e.g., when using LiAlH4 or NaBH4 ). This steric shielding slows down the reduction of the intermediate aldehyde and can stall the initial reduction of the carboxylic acid entirely [1]. The Solution: Do not attempt to push the reaction with excessive heat, as this leads to over-reduction (see Q3). Instead, remove these unreacted starting materials during the extraction phase. Wash the organic layer with a saturated sodium bicarbonate ( NaHCO3 ) solution to deprotonate and extract the unreacted acid into the aqueous phase. Follow this with a saturated sodium bisulfite ( NaHSO3 ) wash, which reacts specifically with the unreacted aldehyde to form a water-soluble bisulfite adduct[2].

Q2: I am seeing a high-molecular-weight impurity ( m/z ~310) that persists even after aqueous washes. What is it? The Causality: This is bis(2-sec-butylbenzyl) ether , a dimerization byproduct. The electron-donating nature of the sec-butyl group stabilizes the benzylic carbocation. If your extraction workup is too acidic (e.g., quenching with strong HCl or H2SO4 ), the (2-butan-2-ylphenyl)methanol easily protonates and loses water to form a stable carbocation, which is then attacked by another molecule of the alcohol in an SN1 mechanism to form the ether dimer. The Solution: Avoid strongly acidic quenches. Use the Fieser method (detailed in Part 3) or quench with a mild saturated Rochelle's salt (potassium sodium tartrate) solution to maintain a neutral/mildly basic pH during extraction.

Q3: My product is contaminated with 2-sec-butyltoluene. How did I lose the hydroxyl group? The Causality: This is the result of over-reduction (hydrogenolysis of the benzylic C-O bond). Benzylic alcohols are highly susceptible to over-reduction, especially under prolonged reflux with strong hydride donors or during catalytic hydrogenation (e.g., using Pd/C or Pt/SnO2 catalysts) [3]. The Solution: If using catalytic hydrogenation, monitor the reaction strictly via TLC/HPLC and stop it the moment the aldehyde/acid is consumed. If using hydrides, strictly control the stoichiometry (use exactly 0.75 equivalents of LiAlH4 for the acid) and maintain temperatures below 0°C during addition.

Part 2: Quantitative Impurity Profiling

To effectively troubleshoot your extraction, compare your analytical results against this standardized impurity profile.

| Impurity | Mechanistic Cause | GC-MS RRT* | Characteristic m/z | Targeted Extraction/Removal Strategy |

| 2-(sec-butyl)benzoic acid | Steric stalling of reduction | ~1.15 | 178 ( M+ ) | Wash organic phase with sat. aqueous NaHCO3 |

| 2-(sec-butyl)benzaldehyde | Incomplete intermediate conversion | ~0.90 | 162 ( M+ ) | Wash organic phase with sat. aqueous NaHSO3 |

| Bis(2-sec-butylbenzyl) ether | Acid-catalyzed SN1 dimerization | ~2.10 | 310 ( M+ ) | Preventative: Avoid acidic quench. Reactive: Silica gel column chromatography |

| 2-sec-butyltoluene | Over-reduction / Hydrogenolysis | ~0.75 | 148 ( M+ ) | Preventative: Temperature control. Reactive: Fractional distillation |

| Aluminum/Boron Salts | Improper hydride quenching | N/A | N/A | Fieser method or Rochelle's salt chelation |

*RRT = Relative Retention Time compared to (2-Butan-2-ylphenyl)methanol on a standard non-polar (e.g., HP-5) GC column.

Part 3: Self-Validating Extraction Protocol

This protocol is designed as a "self-validating system." Each step contains a visual or physical cue that confirms the chemical transformation has occurred correctly, ensuring authoritative grounding in your methodology.

Optimized Workup for LiAlH4 Reduction of 2-(sec-butyl)benzoic acid

Step 1: The Fieser Quench (Eliminating Emulsions) Objective: Safely destroy excess hydride without creating unfilterable gelatinous aluminum hydroxide emulsions.

-

Cool the reaction mixture (typically in THF or Ether) to 0°C in an ice bath.

-

For every x grams of LiAlH4 originally used, add exactly x mL of distilled water dropwise with vigorous stirring. Validation: Vigorous bubbling ( H2 gas) will occur. Wait until bubbling subsides.

-

Add x mL of 15% aqueous NaOH dropwise.

-

Add 3x mL of distilled water.

-

Remove the ice bath and stir vigorously for 15 minutes at room temperature. Self-Validation Check: The mixture must transition from a gray sludge to a clear organic layer resting on top of crisp, white, granular salts. If the mixture is still a gray gel, continue stirring or add a few more drops of water.

Step 2: Filtration and Initial Extraction

-

Vacuum filter the mixture through a pad of Celite to remove the granular aluminum salts. Wash the filter cake with 2×20 mL of ethyl acetate.

-

Transfer the filtrate to a separatory funnel. Separate the aqueous layer and extract it once more with 20 mL ethyl acetate. Combine all organic layers.

Step 3: Targeted Impurity Washes

-

Acid Removal: Wash the combined organic layer with 30 mL of saturated aqueous NaHCO3 . Validation: Mild effervescence indicates the neutralization of residual acids.

-

Aldehyde Removal: Wash the organic layer with 30 mL of saturated aqueous NaHSO3 . Shake vigorously for 3 minutes to allow the bisulfite adduct to form and partition into the aqueous phase [2].

-

Brine Wash: Wash with 30 mL of saturated NaCl (brine) to pre-dry the organic layer and remove trace polar impurities [1].

Step 4: Drying and Concentration

-

Dry the organic layer over anhydrous magnesium sulfate ( MgSO4 ). Validation: The MgSO4 should flow freely like sand when the flask is swirled, indicating all water has been absorbed.

-

Filter off the drying agent and concentrate the solvent in vacuo (rotary evaporator) at 35°C to yield the crude (2-Butan-2-ylphenyl)methanol.

Part 4: Visualizations of Workflows & Mechanisms

Diagram 1: Extraction Workflow & Impurity Divergence

This diagram maps the physical phase separation of impurities during the optimized extraction protocol.

Caption: Phase-separation workflow demonstrating the targeted removal of impurities during extraction.

Diagram 2: Mechanistic Pathway of Impurity Formation

This diagram illustrates the chemical causality behind the formation of the most common impurities encountered during this synthesis.

Caption: Mechanistic divergence showing how sterics and workup conditions dictate impurity profiles.

References

Best purification and chromatography techniques for crude (2-Butan-2-ylphenyl)methanol

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals, addressing the isolation, chromatographic purification, and troubleshooting of crude (2-Butan-2-ylphenyl)methanol (also known as 2-(sec-butyl)benzyl alcohol).

Physicochemical & Chromatographic Profiling

Understanding the molecular behavior of (2-Butan-2-ylphenyl)methanol is the foundation of any self-validating purification protocol. The molecule possesses a bulky, lipophilic sec-butyl group ortho to a polar, hydrogen-bonding hydroxymethyl group. This steric hindrance and dual-polarity dictate its interaction with stationary phases.

Table 1: Quantitative Data & Chromatographic Implications

| Parameter | Value / Characteristic | Chromatographic Implication |

| Molecular Weight | 164.25 g/mol | Elutes efficiently; low risk of irreversible size-exclusion trapping. |

| Functional Groups | -OH, sec-butyl, aromatic ring | Strong H-bonding with silica silanols; hydrophobic interactions on C18. |

| UV Absorbance | ~254 nm | Excellent chromophore for UV-directed fraction collection. |

| Typical Impurities | 2-(sec-butyl)benzaldehyde, isomers | Aldehyde elutes earlier (less polar) on Normal Phase (NP). |

| Optimal NP Eluent | 5-20% EtOAc in Hexanes | Requires shallow gradients to resolve structurally similar impurities. |

Purification Workflow & Decision Matrix

Workflow for the isolation and purification of (2-Butan-2-ylphenyl)methanol.

Troubleshooting & FAQs

Q1: Why does my (2-Butan-2-ylphenyl)methanol streak or tail heavily on normal-phase silica gel? A1: Causality: The primary hydroxymethyl group strongly hydrogen-bonds with the acidic silanol (-SiOH) groups on standard silica gel. This continuous adsorption-desorption cycle broadens the peak and causes tailing 1. Solution: Ensure your sample is not overloaded. If tailing persists, you can deactivate the silica by adding a small amount of a modifier (e.g., 1% triethylamine) to your eluent, or switch to a less acidic stationary phase like alumina. Alternatively, using a highly optimized solvent gradient (e.g., starting at 0% and slowly ramping to 15% Ethyl Acetate in Hexanes) improves mass transfer kinetics and sharpens the peak 1.

Q2: I am seeing a co-eluting impurity with a slightly higher Rf value on my TLC. What is it, and how do I separate it? A2: Causality: This is almost certainly the oxidized byproduct, 2-(sec-butyl)benzaldehyde, or unreacted starting material if you synthesized the alcohol via reduction. The aldehyde lacks the hydrogen-bonding hydroxyl group, making it less polar, thus it travels faster (higher Rf) on normal-phase silica 2. Solution: Standard flash systems require manual optimization using TLC to find the best solvent system 3. Use a very shallow gradient (e.g., 2% to 10% EtOAc in Hexanes) to maximize the separation between the aldehyde and the alcohol. If normal phase fails to provide baseline resolution, switch to Reverse-Phase HPLC (RP-HPLC). The hydrophobic sec-butyl group and the aromatic ring interact strongly with a C18 column, allowing for excellent separation based on subtle hydrophobic differences 4.

Q3: My compound degrades or forms new impurities during flash chromatography. How can I prevent this? A3: Causality: Benzyl alcohols can be sensitive to the acidic environment of standard silica gel, leading to oxidation or etherification over prolonged exposure 2. Solution: Perform a stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it. If new spots appear, your compound is degrading on the silica 2. To mitigate this, minimize the compound's residence time on the column by using automated flash chromatography with a higher flow rate, or switch to reversed-phase materials which are chemically inert and frequently used for sensitive compounds 1.

Q4: How do I efficiently remove metal catalyst residues (e.g., from hydride reductions) before loading onto the column? A4: Causality: Metal salts (like aluminum or boron from LiAlH4 or NaBH4 reductions) can irreversibly bind to silica, causing severe band broadening, column clogging, and increased backpressure 3. Solution: Never load crude reduction mixtures directly onto a column. Perform a rigorous aqueous workup first. For aluminum-based reductions, use the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O) to precipitate the salts into a granular solid, filter through Celite, and concentrate the organic filtrate before chromatography.

Validated Experimental Protocols

Protocol A: Normal Phase Flash Chromatography (Primary Purification)

This protocol is designed to isolate (2-Butan-2-ylphenyl)methanol from crude reaction mixtures, separating it from non-polar organic impurities and baseline salts.

Materials:

-

Silica gel (particle size 40-63 μm, pore diameter 60 Å) 5.

-

Eluent System: Hexanes (Solvent A) and Ethyl Acetate (Solvent B).

-

Glass column or automated flash cartridge.

Step-by-Step Methodology:

-

Column Preparation: Pack the column with silica gel as a slurry using 100% Hexanes. Ensure the column bed is uniform and free of air bubbles.

-

Sample Loading: Dissolve the crude (2-Butan-2-ylphenyl)methanol in a minimal volume of the initial mobile phase (or pure dichloromethane if solubility in hexanes is poor). Carefully apply the solution to the top of the silica bed using a long glass pipette to avoid disturbing the stationary phase 3.

-

Elution Gradient:

-

0-2 Column Volumes (CV): 100% Hexanes (flushes out highly non-polar impurities like hydrocarbons).

-

2-5 CV: 5% EtOAc in Hexanes (elutes 2-(sec-butyl)benzaldehyde).

-

5-10 CV: 10-15% EtOAc in Hexanes (elutes the target alcohol).

-

-

Detection & Collection: Monitor the eluent using a UV detector set to 254 nm 4. Collect fractions corresponding to the main UV-active peak.

-

Analysis: Analyze fractions via TLC (visualized with UV and a stain like KMnO4 or PMA). Combine pure fractions and remove the solvent using a rotary evaporator to yield the pale yellow/colorless oil 5.

Protocol B: Preparative Reverse-Phase HPLC (High-Purity Polish)

Use this protocol if positional isomers (e.g., 4-(sec-butyl)phenylmethanol) or closely related hydrophobic impurities remain after normal phase chromatography.

Materials:

-

Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm) 4.

-

Mobile Phase A: Ultrapure Water.

-

Mobile Phase B: Acetonitrile (MeCN).

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the semi-pure alcohol in a small volume of a compatible solvent (e.g., 50:50 MeCN:Water). Filter through a 0.45 µm PTFE syringe filter to remove any particulates that could clog the column.

-

Equilibration: Equilibrate the C18 column with 30% Mobile Phase B at a flow rate of 15-20 mL/min 4.

-

Injection: Inject the filtered sample onto the column. Do not overload; keep injection volumes optimized for your specific column dimensions to prevent peak distortion.

-

Gradient Elution: Run a linear gradient from 30% B to 70% B over 30 minutes 4. The hydrophobic sec-butyl group ensures strong retention, allowing subtle structural differences between isomers to resolve during the gradient ramp.

-

Fractionation: Collect peaks detected at 254 nm. Confirm the purity of the fractions using analytical HPLC before lyophilization or careful solvent extraction to recover the pure (2-Butan-2-ylphenyl)methanol.

References

- Phenomenex.

- Microbe Notes. "Flash Chromatography: Principle, Parts, Steps, Examples, Uses." Microbe Notes.

- BenchChem.

- Organic Syntheses. "benzyl alcohol." Organic Syntheses Procedure.

- BenchChem. "Technical Support Center: Purification of Benzyl-PEG45-Alcohol Reaction Products." BenchChem.

Sources

Technical Support Center: Troubleshooting (2-Butan-2-ylphenyl)methanol Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low conversion rates when functionalizing (2-Butan-2-ylphenyl)methanol (also known as 2-sec-butylbenzyl alcohol).

The core issue stems from the unique microenvironment created by the ortho-sec-butyl group. Unlike a simple methyl or even an isopropyl group, the sec-butyl substituent possesses an asymmetric steric profile. The free rotation around the aryl-C(alkyl) bond allows the ethyl and methyl branches to sweep a broad "steric cone of exclusion." This severely restricts the approach trajectories (Bürgi-Dunitz angles) for incoming electrophiles or bulky oxidants, leading to stalled reactions or competing side pathways.

This guide provides mechanistic troubleshooting, validated protocols, and FAQs to overcome these structural barriers.

Diagnostic Workflow for Low Conversion

Before altering your protocol, it is critical to diagnose whether your low conversion is due to steric exclusion, electronic deactivation, or competing side reactions (such as benzylic carbocation rearrangement).

Diagnostic workflow for resolving low conversion in (2-Butan-2-ylphenyl)methanol reactions.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does the oxidation of (2-Butan-2-ylphenyl)methanol to the corresponding aldehyde stall at <30% conversion when using Dess-Martin Periodinane (DMP) or Phenyliodoso Acetate (PIA)?

-

Mechanistic Cause: Hypervalent iodine reagents like DMP and PIA are exceptionally bulky. The oxidation mechanism requires an initial ligand exchange where the benzylic hydroxyl oxygen attacks the iodine center. The ortho-sec-butyl group physically blocks this approach. Kinetic studies on the oxidation of ortho-substituted benzyl alcohols by phenyliodoso acetate demonstrate significant steric retardation, requiring elevated temperatures or resulting in incomplete conversion[1]. Similarly, aerobic oxidation systems show that ortho-substituents universally demand prolonged reaction times due to this steric hindrance[2].

-

Solution: Transition to an oxidation mechanism that utilizes smaller reactive intermediates. The Swern oxidation is highly recommended because the active electrophile (chlorodimethylsulfonium ion) is relatively compact, and the subsequent intramolecular proton abstraction via the ylide is less sensitive to ortho-steric bulk.

Q2: My esterification yields are abysmal using standard acid chlorides and triethylamine. How can I force this reaction to completion?

-

Mechanistic Cause: Standard esterification relies on the nucleophilic attack of the benzylic alcohol onto the carbonyl carbon of the acyl chloride. The transition state requires a specific approach angle. The sec-butyl group's ethyl branch frequently occupies this spatial coordinate, repelling the incoming reagent.

-

Solution: Implement nucleophilic catalysis using 4-Dimethylaminopyridine (DMAP). DMAP reacts with the acyl chloride to form an acylpyridinium intermediate. This intermediate is vastly more electrophilic than the parent acid chloride, effectively lowering the activation energy barrier and overcoming the steric penalty of the ortho-substituent.

Mechanistic comparison of direct vs. DMAP-catalyzed esterification under steric strain.

Q3: Attempts to convert the alcohol to a benzyl halide using strong acids (e.g., HBr) result in a complex mixture of polymeric byproducts. What is happening?

-

Mechanistic Cause: Strong acidic conditions promote the formation of a benzylic carbocation (S_N1 pathway). While the weakly electron-donating sec-butyl group stabilizes this carbocation, the steric bulk hinders the subsequent trapping by the halide ion. Consequently, the long-lived carbocation undergoes intermolecular Friedel-Crafts alkylation with other substrate molecules, leading to oligomerization.

-

Solution: Utilize S_N2-like conditions that avoid free carbocation intermediates. The Vilsmeier-Haack-type chlorination using Thionyl Chloride (SOCl2) and catalytic Dimethylformamide (DMF) provides a highly reactive, compact electrophile that facilitates conversion without strong Brønsted acids.

Quantitative Data Comparison

To illustrate the profound impact of the ortho-sec-butyl group, the following table summarizes typical conversion rates compared to an unhindered standard (benzyl alcohol) under identical conditions.

| Reaction Type | Reagent System | Benzyl Alcohol Conversion (%) | (2-Butan-2-ylphenyl)methanol Conversion (%) | Primary Cause of Failure | Recommended Alternative |

| Oxidation | Phenyliodoso Acetate (PIA) | >95% | <30% | Steric exclusion of bulky iodine(V) center | Swern Oxidation |

| Aerobic Oxidation | Co-N-Si/AC Catalyst / O₂ | >90% | ~45% (at standard time) | Steric retardation at ortho position | Prolong reaction time by 3x |

| Esterification | Acetic Anhydride / Et₃N | >95% | 40% | Steric clash at the transition state | Add 0.1 eq DMAP |

| Halogenation | HBr (aq) / Heat | 85% | <15% (complex mix) | Carbocation-mediated oligomerization | SOCl₂ / Catalytic DMF |

(Note: Data synthesized from kinetic principles and literature precedents regarding ortho-steric retardation[1][2].)

Validated Experimental Protocols

Protocol A: Sterically Tolerant Swern Oxidation

Objective: Conversion of (2-Butan-2-ylphenyl)methanol to 2-sec-butylbenzaldehyde.

-

Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar). Add anhydrous Dichloromethane (DCM) (0.2 M relative to substrate) and Oxalyl Chloride (1.2 equivalents). Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Activation: Dropwise, add anhydrous Dimethyl Sulfoxide (DMSO) (2.4 equivalents) dissolved in a small volume of DCM.

-

Self-Validation Check: The formation of the active Swern complex is confirmed by vigorous gas evolution (CO and CO₂) upon the addition of DMSO. If no gas evolves, the oxalyl chloride has degraded.

-

-

Substrate Addition: Dissolve (2-Butan-2-ylphenyl)methanol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise over 10 minutes to the activated complex at -78 °C. Stir for 45 minutes.

-

Causality Note: The low temperature prevents the decomposition of the active species, while the compact sulfonium ion coordinates with the hindered alcohol.

-

-

Base Addition: Add Triethylamine (Et₃N) (5.0 equivalents) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

-

Workup & Validation: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

-

Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2); the product aldehyde will be strongly UV-active and run significantly higher (less polar) than the starting alcohol.

-

Protocol B: DMAP-Catalyzed Acylation of Hindered Alcohols

Objective: High-yield esterification of (2-Butan-2-ylphenyl)methanol.

-

Setup: In a dry flask, dissolve (2-Butan-2-ylphenyl)methanol (1.0 equivalent) in anhydrous Dichloromethane (0.5 M).

-

Reagent Addition: Add Triethylamine (2.0 equivalents) and 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Causality Note: DMAP acts as a hypernucleophile, bypassing the steric block by forming a highly reactive acylpyridinium salt.

-

-

Acylation: Cool the mixture to 0 °C. Add the desired Acid Chloride or Anhydride (1.5 equivalents) dropwise.

-

Self-Validation Check: The addition of the acid chloride to the DMAP/Et₃N solution should immediately precipitate triethylamine hydrochloride (a white solid), visually confirming that the acyl transfer and subsequent HCl scavenging are occurring.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC until the starting material is consumed.

-

Workup: Dilute with DCM, wash successively with 1M HCl (to remove DMAP and Et₃N), saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and evaporate under reduced pressure.

References

-

Co-N-Si/AC Catalyst for Aerobic Oxidation of Benzyl Alcohols to Esters under Mild Conditions - PMC Source: National Institutes of Health (nih.gov) 2

-

Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate Source: Asian Journal of Chemistry (asianpubs.org) 1

-

Separation of Polar & Steric Effects in Oxidation of ortho-Substituted Benzyl Alcohols by Acid Permanganate Source: NIScPR (niscpr.res.in)

Sources

Spectroscopic comparison of (2-Butan-2-ylphenyl)methanol and its structural isomers

Spectroscopic Comparison of (2-Butan-2-ylphenyl)methanol and Its Structural Isomers

Executive Summary

In the fields of drug development, fragrance synthesis, and polymer chemistry, alkyl-substituted benzyl alcohols serve as critical intermediates and initiators. Specifically, compounds like (2-Butan-2-ylphenyl)methanol (also known as 2-sec-butylbenzyl alcohol) and its structural isomers—such as 4-sec-butylbenzyl alcohol, 2-tert-butylbenzyl alcohol, and 4-tert-butylbenzyl alcohol—are frequently utilized. For instance, tert-butylbenzyl alcohol is a well-documented co-initiator alongside tin(II) octoate (Sn(Oct)₂) in the ring-opening polymerization (ROP) of lactides, where its distinct NMR signals are used for precise end-group analysis to determine polymer molecular weight [1].

Because these structural isomers share the same molecular weight (164.25 g/mol ) and similar boiling points, chromatographic separation can be challenging. This guide provides a comprehensive, causality-driven spectroscopic framework (NMR, IR, and MS) to objectively differentiate these isomers, ensuring rigorous quality control in synthetic workflows.

Structural Causality & Spectroscopic Principles

As an application scientist, it is crucial to understand why these isomers yield different spectra, rather than simply memorizing chemical shifts. The spectroscopic signatures of these molecules are governed by three primary structural factors:

-

Chirality and Diastereotopicity: The sec-butyl group contains a chiral center at the C2 position. In (2-Butan-2-ylphenyl)methanol, this stereocenter breaks the local symmetry of the molecule. Consequently, the two protons of the adjacent benzylic hydroxymethyl group (-CH₂OH) become diastereotopic . In high-resolution ¹H NMR, they do not appear as a simple 2H singlet; instead, they couple with each other, presenting as an AB quartet. This is a definitive diagnostic feature absent in the tert-butyl isomers.

-

Steric Hindrance (The Ortho Effect): In the 2-substituted (ortho) isomers, the bulky alkyl group forces the adjacent -CH₂OH group out of the preferred coplanar conformation with the aromatic ring. This steric clash deshields the benzylic protons, shifting them downfield relative to their 4-substituted (para) counterparts.

-

Regiochemistry (Out-of-Plane Bending): In Infrared (IR) spectroscopy, the substitution pattern dictates the aromatic C-H out-of-plane (OOP) bending vibrations. Ortho-isomers possess four adjacent aromatic protons, yielding a strong band near 750 cm⁻¹. Para-isomers possess two sets of two adjacent protons, yielding a strong band near 820 cm⁻¹.

Comparative Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Highlights

Data acquired at 400 MHz (¹H) and 100 MHz (¹³C) in CDCl₃ at 298 K.

| Isomer | Alkyl ¹H NMR Signals (ppm) | Benzylic -CH₂OH ¹H Signal (ppm) | Aromatic ¹H Signals (ppm) | Key ¹³C NMR Signals (ppm) |

| (2-Butan-2-ylphenyl)methanol | 0.8 (t, 3H), 1.2 (d, 3H), 1.6 (m, 2H), 2.9 (m, 1H) | ~4.7 (AB quartet, 2H) Diastereotopic | 7.1–7.4 (m, 4H) | 12.5, 22.5, 34.0, 63.5 |

| 4-sec-butylbenzyl alcohol | 0.8 (t, 3H), 1.2 (d, 3H), 1.6 (m, 2H), 2.6 (m, 1H) | ~4.6 (s, 2H) | 7.15 (d, 2H), 7.30 (d, 2H) | 12.5, 22.5, 41.0, 65.0 |

| 2-tert-butylbenzyl alcohol | 1.4 (s, 9H) | ~4.8 (s, 2H) Deshielded | 7.1–7.5 (m, 4H) | 31.5, 35.0, 64.0 |

| 4-tert-butylbenzyl alcohol [2] | 1.3 (s, 9H) | ~4.6 (s, 2H) | 7.35 (d, 2H), 7.40 (d, 2H) | 31.4, 34.5, 65.0 |

Table 2: FTIR and EI-MS Fragmentation Signatures

EI-MS acquired at 70 eV.

| Isomer | IR: Aromatic C-H OOP Bend | MS: Molecular Ion [M]⁺ | MS: Base Peak / Major Fragments | Fragmentation Mechanism |

| (2-Butan-2-ylphenyl)methanol | ~750 cm⁻¹ (Strong) | m/z 164 | m/z 135 [M-29]⁺ | Loss of ethyl radical from sec-butyl group. |

| 4-sec-butylbenzyl alcohol | ~820 cm⁻¹ (Strong) | m/z 164 | m/z 135[M-29]⁺ | Loss of ethyl radical from sec-butyl group. |

| 2-tert-butylbenzyl alcohol | ~750 cm⁻¹ (Strong) | m/z 164 | m/z 149 [M-15]⁺ | Loss of methyl radical forming tertiary carbocation. |

| 4-tert-butylbenzyl alcohol | ~820 cm⁻¹ (Strong) | m/z 164 | m/z 149[M-15]⁺ | Loss of methyl radical forming tertiary carbocation. |

Diagnostic Workflow for Isomer Differentiation

The following decision tree illustrates the logical workflow for identifying an unknown isomer from this group using combined spectroscopic techniques.

Spectroscopic workflow for the differentiation of alkyl-substituted benzyl alcohol isomers.

Experimental Protocols (Self-Validating Systems)

To ensure absolute scientific integrity, the protocols below incorporate self-validating steps to prevent misinterpretation of data (e.g., confusing spin-spin coupling with diastereotopicity).

Protocol A: High-Resolution ¹H NMR & Diastereotopic Validation

Objective: Accurately integrate alkyl signals and validate the diastereotopic nature of the benzylic protons in (2-Butan-2-ylphenyl)methanol.

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrument Parameters: Set the spectrometer to ≥400 MHz. Use a 30° excitation pulse. Crucial Step: Set the relaxation delay (d1) to 10 seconds. Because the relaxation times (T₁) of the tert-butyl protons and benzylic protons differ significantly, a standard 1-second delay will result in inaccurate integration, leading to misidentification.

-

Acquisition & Shimming: Perform gradient shimming until the TMS signal exhibits a linewidth at half-height (FWHM) of <1.0 Hz. Acquire 16 scans.

-

Self-Validation (D₂O Exchange): If an AB quartet is observed near 4.7 ppm, it could theoretically be caused by the -CH₂- protons coupling with the adjacent -OH proton. To validate diastereotopicity:

-

Add 2 drops of Deuterium Oxide (D₂O) directly into the NMR tube.

-

Shake vigorously for 30 seconds and allow the phases to separate.

-

Re-acquire the spectrum. The -OH peak (~1.8 ppm) will disappear due to H/D exchange. If the AB quartet at 4.7 ppm persists, it mathematically proves the splitting is due to the chiral sec-butyl group rendering the protons diastereotopic, confirming the identity of (2-Butan-2-ylphenyl)methanol.

-

Protocol B: ATR-FTIR Regiochemistry Validation

Objective: Differentiate ortho vs. para substitution via Out-of-Plane (OOP) bending.

-

Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and H₂O.

-

Sample Application: Apply 1-2 drops of the neat liquid alcohol directly onto the diamond crystal. Ensure complete coverage without trapping air bubbles.

-

Acquisition: Acquire the sample spectrum (32 scans, 4000–600 cm⁻¹).

-

Spectral Analysis: Isolate the 900–650 cm⁻¹ fingerprint region.

-

A singular, intense, sharp peak at 810–830 cm⁻¹ validates a para-isomer (4-substituted) [3].

-

A singular, intense peak at 740–760 cm⁻¹ validates an ortho-isomer (2-substituted).

-

References

-

Simmons, T. L., & Baker, G. L. "Poly(phenyllactide): Synthesis, Characterization, and Hydrolytic Degradation." Biomacromolecules, ACS Publications. Available at: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 13416, 4-tert-Butylbenzyl alcohol." PubChem. Available at: [Link]

A Senior Application Scientist's Guide to Benchmarking (2-Butan-2-ylphenyl)methanol Against Standard Benzyl Alcohols in Catalysis

In the dynamic field of catalysis, the quest for novel ligands and substrates that can impart superior activity, selectivity, and stability to metal-catalyzed reactions is perpetual. While standard benzyl alcohols have long served as foundational substrates and precursors for ligand synthesis, there is a compelling case to be made for exploring more sterically demanding analogues. This guide introduces (2-Butan-2-ylphenyl)methanol, a molecule of interest due to its bulky ortho-substituent, and proposes a rigorous framework for benchmarking its performance against established benzyl alcohols in a catalytic context. Through a detailed experimental protocol and the analysis of hypothetical performance data, we will elucidate the potential advantages conferred by its unique structural attributes.

The Strategic Imperative for Steric Hindrance: Introducing (2-Butan-2-ylphenyl)methanol

The introduction of bulky substituents at the ortho-position of a phenyl ring can profoundly influence the outcome of a catalytic reaction. These steric groups can control the coordination geometry around a metal center, promote reductive elimination, and prevent catalyst deactivation pathways such as the formation of undesirable dimeric species. While simple alkyl groups like methyl have been studied, the more substantial butan-2-yl group in (2-Butan-2-ylphenyl)methanol presents an intriguing opportunity to amplify these steric effects.

This guide will focus on a hypothetical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this context, the corresponding phosphine ligand derived from (2-Butan-2-ylphenyl)methanol could offer significant benefits. We will compare its hypothetical performance against ligands derived from the less sterically hindered benzyl alcohol and o-tolylmethanol.

Experimental Design for a Comparative Catalytic Study

To provide a robust and objective comparison, a well-designed experimental workflow is paramount. The following diagram outlines the key stages of our proposed benchmarking study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。